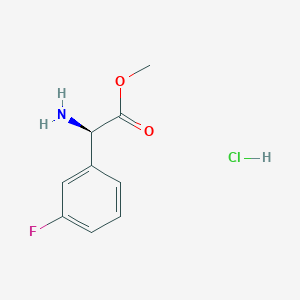

Methyl (R)-2-amino-2-(3-fluorophenyl)acetate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It belongs to the class of amino acid derivatives and is used in proteomics research.

Methyl ®-2-amino-2-(3-fluorophenyl)acetate hydrochloride: is a chemical compound with the molecular formula C9H10FNO2•HCl and a molecular weight of 219.64 g/mol .

Preparation Methods

- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature.

- similar compounds may be synthesized using established methods, such as Suzuki–Miyaura cross-coupling reactions .

Chemical Reactions Analysis

- Common reagents and conditions for these reactions would depend on the specific transformation desired.

- The major products formed would vary based on the reaction type.

Methyl ®-2-amino-2-(3-fluorophenyl)acetate hydrochloride: likely undergoes various reactions, including oxidation, reduction, and substitution.

Scientific Research Applications

Chemistry: It may serve as a building block for more complex molecules.

Biology: Its derivatives could be used in drug discovery or as probes for biological studies.

Medicine: Investigate its potential pharmacological properties.

Industry: Explore applications in materials science or chemical synthesis.

Mechanism of Action

- The exact mechanism by which this compound exerts its effects remains to be elucidated.

- Further research is needed to identify molecular targets and pathways involved.

Comparison with Similar Compounds

- Unfortunately, I don’t have information on specific similar compounds.

- Researchers may compare it with related molecules to highlight its uniqueness.

Biological Activity

Methyl (R)-2-amino-2-(3-fluorophenyl)acetate hydrochloride is an amino acid derivative with significant biological activity, particularly in the realms of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications in treating various diseases, including cancer and inflammatory disorders.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁ClFNO₂

- Molecular Weight : 219.64 g/mol

- Functional Groups : The presence of a fluorophenyl group enhances its chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Phosphodiesterase Inhibition : Similar compounds have been identified as selective phosphodiesterase-4 inhibitors, which modulate levels of cyclic adenosine monophosphate (cAMP). This modulation influences various physiological processes, including inflammation and neurotransmission, making it a candidate for treating chronic obstructive pulmonary disease and other inflammatory conditions .

- AKT Inhibition : Some studies suggest that derivatives of this compound may inhibit AKT activity, which is crucial in cancer progression and inflammatory responses .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Inhibitory effects on pro-inflammatory cytokines have been documented, suggesting potential use in managing allergic and inflammatory diseases .

- Anticancer Properties : Preliminary studies indicate that this compound may hinder the growth of certain cancer cell lines, although further research is required to elucidate its mechanisms fully .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Case Studies and Research Findings

- Inhibition of Histamine Release : Research on related compounds has shown significant inhibition of histamine release from mast cells, indicating a potential mechanism for treating allergic reactions .

- Structure-Activity Relationship Studies : Studies exploring the structure-activity relationship (SAR) have demonstrated that modifications to the fluorophenyl group can significantly affect biological activity, underscoring the importance of molecular design in drug development .

- Anticancer Activity : A study highlighted that certain derivatives exhibited potent inhibitory effects on breast cancer cell lines, suggesting a pathway for therapeutic development against malignancies .

Properties

Molecular Formula |

C9H11ClFNO2 |

|---|---|

Molecular Weight |

219.64 g/mol |

IUPAC Name |

methyl (2R)-2-amino-2-(3-fluorophenyl)acetate;hydrochloride |

InChI |

InChI=1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1 |

InChI Key |

CYBPGAJVYNZAMH-DDWIOCJRSA-N |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC(=CC=C1)F)N.Cl |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)F)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.